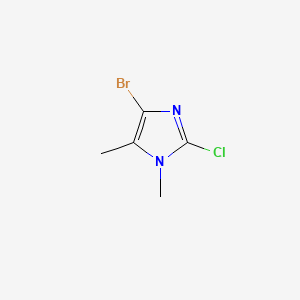
4-bromo-2-chloro-1,5-dimethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-chloro-1,5-dimethyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of bromine, chlorine, and two methyl groups attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-1,5-dimethyl-1H-imidazole typically involves the halogenation of 1,5-dimethylimidazole. One common method is the bromination of 1,5-dimethylimidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental safety .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chloro-1,5-dimethyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and suitable ligands for Suzuki or Heck reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoimidazole derivative, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
4-bromo-2-chloro-1,5-dimethyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-1,5-dimethyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, leading to increased potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1,2-dimethyl-1H-imidazole
- 2-chloro-1,5-dimethyl-1H-imidazole
- 4-chloro-2,5-dimethyl-1H-imidazole
Uniqueness
4-bromo-2-chloro-1,5-dimethyl-1H-imidazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to other similar compounds .
Properties
Molecular Formula |
C5H6BrClN2 |
|---|---|
Molecular Weight |
209.47 g/mol |
IUPAC Name |
4-bromo-2-chloro-1,5-dimethylimidazole |
InChI |
InChI=1S/C5H6BrClN2/c1-3-4(6)8-5(7)9(3)2/h1-2H3 |
InChI Key |
YDUSBCMIGVOVEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1C)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


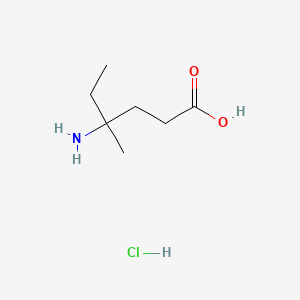
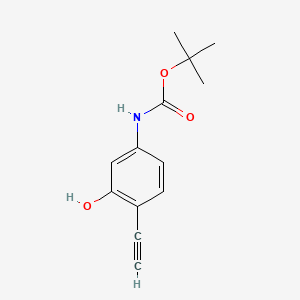

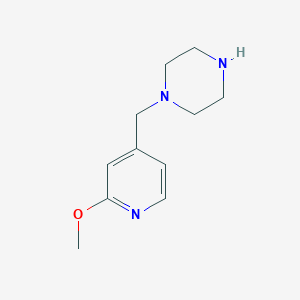
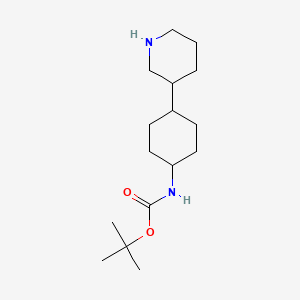




![1-[(2R)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593992.png)




